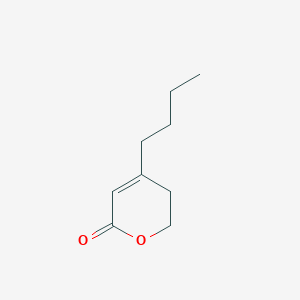
4,4'-Bis-diathylamino-azobenzol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Bis-diathylamino-azobenzol, also known as 4,4’-Bis(diethylamino)azobenzene, is an organic compound with the chemical formula C₁₈H₂₄N₄. It is a member of the azobenzene family, characterized by the presence of two phenyl rings connected by an azo group (N=N) and substituted with diethylamino groups at the para positions. This compound is known for its vibrant color and is commonly used as a dye.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis-diathylamino-azobenzol typically involves the diazotization of 4,4’-diaminobenzene followed by coupling with diethylamine. The reaction conditions often include acidic environments to facilitate the diazotization process. The general steps are as follows:
Diazotization: 4,4’-diaminobenzene is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with diethylamine to form the desired azobenzene compound.
Industrial Production Methods
In industrial settings, the production of 4,4’-Bis-diathylamino-azobenzol is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Bis-diathylamino-azobenzol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction of the azo group can yield hydrazo compounds.
Substitution: The diethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Hydrazo compounds.
Substitution: Various substituted azobenzene derivatives depending on the reagents used.
Applications De Recherche Scientifique
4,4’-Bis-diathylamino-azobenzol has a wide range of applications in scientific research:
Chemistry: Used as a dye and a photoswitchable molecule in photochemistry studies.
Biology: Employed in the study of protein-ligand interactions and as a probe in fluorescence microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a photosensitizer in photodynamic therapy.
Industry: Utilized in the manufacturing of textiles, plastics, and other materials requiring stable and vibrant dyes.
Mécanisme D'action
The mechanism of action of 4,4’-Bis-diathylamino-azobenzol involves its ability to undergo reversible photoisomerization between the trans and cis forms upon exposure to light. This property makes it useful in applications where light-induced changes in molecular structure are required. The molecular targets and pathways involved include interactions with light-sensitive proteins and other biomolecules, leading to changes in their activity or conformation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bis(dimethylamino)azobenzene: Similar in structure but with dimethylamino groups instead of diethylamino groups.
4,4’-Dinitroazobenzene: Contains nitro groups instead of amino groups, leading to different chemical properties.
4,4’-Diaminoazobenzene: Lacks the alkyl groups on the amino substituents, affecting its solubility and reactivity.
Uniqueness
4,4’-Bis-diathylamino-azobenzol is unique due to its specific substitution pattern, which imparts distinct photochemical properties and makes it particularly useful in applications requiring precise control over molecular switching and dye stability.
Propriétés
Numéro CAS |
3588-91-8 |
|---|---|
Formule moléculaire |
C20H28N4 |
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
4-[[4-(diethylamino)phenyl]diazenyl]-N,N-diethylaniline |
InChI |
InChI=1S/C20H28N4/c1-5-23(6-2)19-13-9-17(10-14-19)21-22-18-11-15-20(16-12-18)24(7-3)8-4/h9-16H,5-8H2,1-4H3 |
Clé InChI |
ULWJZUJIVQSWSQ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diethyl [(methanesulfonyl)oxy]propanedioate](/img/structure/B14140581.png)
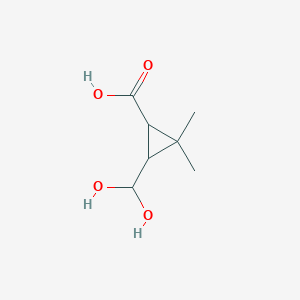

![4-{[2-Ethoxy-4-formyl-6-(prop-2-en-1-yl)phenoxy]methyl}benzoic acid](/img/structure/B14140602.png)
![4-{3-[2-(3-Chlorophenyl)aziridin-1-yl]propyl}benzamide](/img/structure/B14140610.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2,4-difluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B14140618.png)
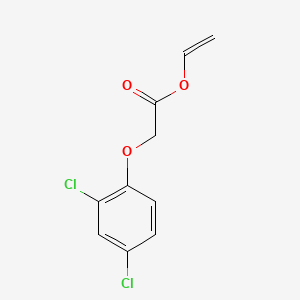
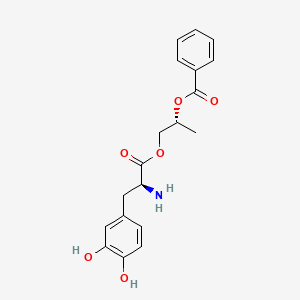
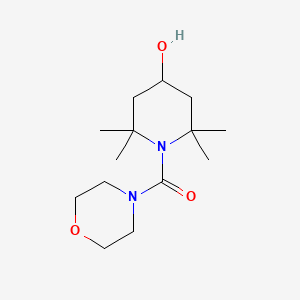

![2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B14140645.png)

